molecular formula C24H23NO4 B15041382 ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B15041382
M. Wt: 389.4 g/mol
InChI Key: MZPRYYOUKZIGDB-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a benzo[g]indole core substituted with methoxy and methyl groups, making it a valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The compound may inhibit or activate specific signaling pathways, resulting in the desired biological response.

Comparison with Similar Compounds

Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H23NO4/c1-5-29-24(26)22-15(2)25(16-10-12-17(27-3)13-11-16)23-19-9-7-6-8-18(19)21(28-4)14-20(22)23/h6-14H,5H2,1-4H3

InChI Key

MZPRYYOUKZIGDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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